![molecular formula C14H14F3N3O2 B2713803 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine CAS No. 860784-33-4](/img/structure/B2713803.png)

4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

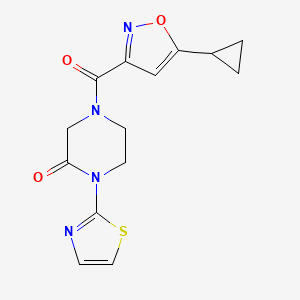

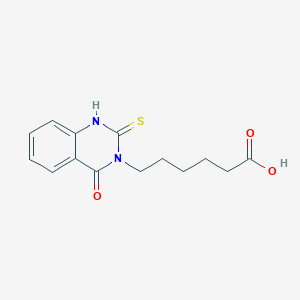

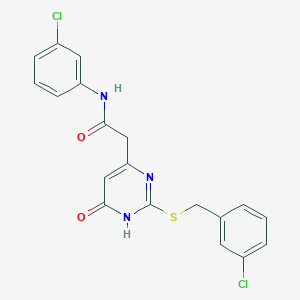

The compound is a morpholine derivative with a trifluoromethylphenyl group and an oxadiazole ring . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The trifluoromethyl group is often used to increase the metabolic stability and lipophilicity of a drug .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylphenyl compounds are often synthesized through nucleophilic substitution reactions . Oxadiazole rings can be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine ring, the oxadiazole ring, and the trifluoromethylphenyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the heterocyclic oxadiazole and morpholine rings .Physical And Chemical Properties Analysis

Based on its components, this compound is likely to be a solid at room temperature with a relatively high melting point . Its solubility would depend on the exact structure and the presence of any polar or charged groups .Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of the trifluoromethyl (TFM, -CF₃) group in organic molecules has garnered significant attention due to its impact on pharmaceuticals. Notably, fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Let’s explore how this specific compound contributes to medicinal chemistry:

a. Antidepressant Properties:- Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), contains the TFM group. It is widely used as an antidepressant to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Agrochemicals and Crop Protection

The TFM group has applications beyond human health. In the field of agrochemicals, it plays a role in enhancing crop protection:

a. Trifluoromethylpyridines as Pesticides:- Trifluoromethylpyridines (e.g., 2,3-CTF) are used in the production of commercial pesticides. These compounds exhibit pesticidal properties and contribute to crop yield improvement .

Chemical Synthesis and Lipophilicity

Understanding the chemical properties of TFM-containing compounds is crucial for drug design and optimization:

a. Lipophilicity Enhancement:- Replacing a methyl group with trifluoromethyl often increases lipophilicity. This alteration impacts drug distribution and bioavailability .

Future Prospects and Research Directions

While the above applications highlight the compound’s current uses, ongoing research aims to explore additional therapeutic areas and novel synthetic methodologies involving TFM-containing molecules.

Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes, 10(10), 2054 (2022). Read more “Synthesis and application of trifluoromethylpyridines as a key …” Journal of Pesticide Science, 46(2), 46_D21-012 (2021). Read more “A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.” Molecules, 28(7), 3012 (2023). Read more

Mechanism of Action

Target of Action

The primary targets of the compound 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine are currently unknown. This compound belongs to a class of organic compounds known as trifluoromethylbenzenes , which are known to interact with a variety of biological targets

Mode of Action

Given its structural similarity to other trifluoromethylbenzenes , it may interact with its targets through similar mechanisms, such as binding to receptors or enzymes and modulating their activity.

Biochemical Pathways

The biochemical pathways affected by 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine are currently unknown. Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with a variety of biological pathways Therefore, it is likely that this compound also affects multiple pathways, leading to a range of downstream effects

Result of Action

The molecular and cellular effects of 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine’s action are currently unknown. Given its structural similarity to other trifluoromethylbenzenes , it may have similar effects, such as modulating the activity of certain enzymes or receptors.

Safety and Hazards

properties

IUPAC Name |

4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c15-14(16,17)11-3-1-2-10(8-11)13-18-12(22-19-13)9-20-4-6-21-7-5-20/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLMSINVOUFJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)

![2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2713726.png)